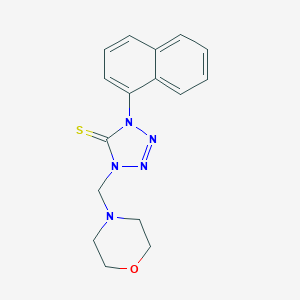

![molecular formula C15H16N2O3 B259146 N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)

N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

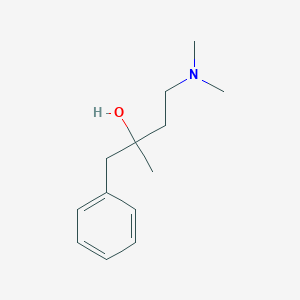

N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of aromatic diamidines. It has been extensively studied for its potential therapeutic applications in various diseases, including malaria, leishmaniasis, and sleeping sickness. Furamidine has been shown to possess potent antiparasitic activity, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasites. Furamidine binds to the DNA of the parasites, preventing the replication of the DNA and ultimately leading to the death of the parasite.

Biochemical and physiological effects

Furamidine has been shown to have a number of biochemical and physiological effects on the parasites it targets. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of the parasite's ability to replicate its DNA. Furamidine has also been shown to disrupt the mitochondrial membrane potential of the parasites, leading to the disruption of their energy metabolism.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for use in lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective and efficient. However, furamidine also has some limitations, including its toxicity to human cells and the need for careful handling and disposal due to its potential environmental impact.

Future Directions

There are several future directions for the research and development of furamidine. One potential direction is the development of new derivatives of furamidine that possess improved pharmacological properties, such as increased selectivity and reduced toxicity. Another direction is the investigation of furamidine's potential use in combination therapy with other drugs, to enhance its efficacy and reduce the risk of resistance development. Finally, the development of new delivery systems for furamidine, such as nanoparticles or liposomes, could improve its bioavailability and increase its effectiveness.

Synthesis Methods

Furamidine can be synthesized by the reaction of 2-aminobenzophenone with isopropyl isocyanate, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The synthesis of furamidine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

Furamidine has been extensively studied for its potential therapeutic applications in various parasitic diseases. In particular, it has shown promising results in the treatment of malaria, leishmaniasis, and sleeping sickness. Furamidine has been shown to possess potent activity against the parasites responsible for these diseases, making it a promising candidate for the development of new drugs.

properties

Product Name |

N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide |

|---|---|

Molecular Formula |

C15H16N2O3 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

N-[2-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-6-3-4-7-12(11)17-15(19)13-8-5-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |

InChI Key |

QKGXRMPZBVRHBS-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)

![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)

![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)

![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)